Mesuagenin D
Description
Mesuagenin D is a 4-phenylcoumarin derivative isolated from plants of the Mesua genus, such as Mesua elegans and Mesua kunstleri . Structurally, it belongs to a class of natural compounds characterized by a coumarin backbone substituted with a phenyl group at the C-4 position and variable side chains at C-6 and C-6. This compound has demonstrated acetylcholinesterase (AChE) inhibitory activity (IC50 = 8.73 μM), though it is less potent than its structural analogs, such as mesuagenin B (IC50 = 0.7 μM) .
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxy-5-methylhexan-2-yl)-2-methyl-5-(3-methylbutanoyl)-9-phenyl-3H-furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)12-13-29(5,34)30(6)16-21-26(33)25(22(31)14-18(3)4)28-24(27(21)36-30)20(15-23(32)35-28)19-10-8-7-9-11-19/h7-11,15,17-18,33-34H,12-14,16H2,1-6H3 |
InChI Key |
PABMLJMVAOFHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C1(CC2=C(C(=C3C(=C2O1)C(=CC(=O)O3)C4=CC=CC=C4)C(=O)CC(C)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesuagenin D involves the prenylation of aromatic compounds, which enhances their biological activities general methods for synthesizing prenylated polyphenols typically involve the use of prenyl bromide or prenyl chloride as the prenylating agents under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the literature. the extraction of polyphenolic compounds from Mesua species generally involves solvent extraction techniques, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Mesuagenin D undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced polyphenolic derivatives .
Scientific Research Applications
Mesuagenin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mesuagenin D involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammatory and immune responses . For example, this compound can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can modulate the expression of genes involved in apoptosis and cell proliferation, contributing to its antitumor effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
4-Phenylcoumarins differ primarily in their substituents at C-6 and C-7. Below is a structural comparison of mesuagenin D with key analogs:
Key Observations :
- The C-6 substituent is critical for biological activity. Compounds with free geranyl or prenyl chains (e.g., mesuagenin C, D, and 161) show neuroprotective and AChE inhibitory effects, while those with prenyl chains (e.g., isomammeisin) are inactive .
- The C-8 acyl group (e.g., 2-methylbutanoyl vs. 3-methylbutanoyl) modulates potency. Mesuagenin B’s 2-methylbutanoyl group correlates with its superior AChE inhibition .
Table 1: Comparative Bioactivity Profiles
Key Findings :
AChE Inhibition: Mesuagenin B is the most potent AChE inhibitor, likely due to its optimal C-8 substituent . this compound’s weaker activity (IC50 = 8.73 μM) suggests that the 3-methylbutanoyl group at C-8 is less favorable than the 2-methylbutanoyl group in mesuagenin B .
Neuroprotection: Mesuagenin C is the most studied neuroprotectant, increasing cell viability to 78.99% in H2O2-stressed NG108-15 cells via mitochondrial pathway modulation (↑ GSH levels, ↓ Bax/Bcl-2 ratio, ↓ caspase activation) .
Apoptosis Regulation :
Q & A
Basic: What established methodologies are recommended for structural elucidation of Mesuagenin D?
Answer:
Structural identification of this compound requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., , ) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) to confirm molecular formula and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.
- Comparative Analysis : Cross-validate data against published spectral libraries or structurally related compounds .
Advanced: How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?
Answer:
- Hypothesis-Driven Design : Define clear null and alternative hypotheses (e.g., "this compound inhibits Enzyme X in a concentration-dependent manner").
- Variable Control :
- Independent Variable : this compound concentration (test 5–10 logarithmic doses).
- Dependent Variables : Enzymatic activity, cell viability, or biomarker expression.
- Confounders : Account for solvent effects (use vehicle controls), temperature, and cell passage number.
- Replication : Perform triplicate technical and biological replicates.
- Statistical Power : Use a priori power analysis to determine sample size. Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose comparisons .
Basic: What are the primary challenges in isolating this compound from natural sources, and how are they addressed?
Answer:
- Low Abundance : Use high-throughput screening (HTS) of plant extracts coupled with LC-MS for targeted isolation.
- Co-eluting Compounds : Optimize HPLC conditions (e.g., gradient elution, chiral columns) or employ countercurrent chromatography (CCC) .
- Stability Issues : Conduct stability tests under varying pH, temperature, and light conditions; add stabilizers like antioxidants if needed .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity) from conflicting studies .
- Replication Studies : Reproduce key experiments with standardized protocols (e.g., ATCC cell lines, controlled incubation times).
- Error Analysis : Quantify technical variability (instrument calibration) and biological variability (donor-specific responses) using coefficient of variation (CV) .
- Mechanistic Studies : Use knock-out models or siRNA to validate target specificity .
Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Answer:
- Retrosynthetic Planning : Identify key functional groups for modification (e.g., hydroxyl, ketone) using computational tools (e.g., Schrödinger’s CombiGlide).
- Parallel Synthesis : Employ combinatorial chemistry to generate derivative libraries.
- Analytical Validation : Confirm purity (>95% via HPLC) and structure (NMR/MS) for each derivative.
- High-Throughput Screening : Test derivatives against multiple targets to identify selectivity trends .
Basic: What criteria define a robust research question for investigating this compound’s pharmacological potential?
Answer:
Apply the FINER framework:
- Feasible : Adequate resources for compound synthesis and in vivo testing.
- Interesting : Addresses gaps (e.g., "Does this compound overcome drug resistance in Cancer Y?").
- Novel : Explores understudied mechanisms (e.g., epigenetic modulation vs. canonical pathways).
- Ethical : Complies with IACUC guidelines for animal studies.
- Relevant : Aligns with NIH priority areas like antimicrobial resistance .
Advanced: How can computational modeling enhance the study of this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to protein targets (e.g., kinases, GPCRs).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
- QSAR Models : Corrogate structural features (logP, polar surface area) with bioactivity data to guide derivative design .
Basic: What statistical methods are essential for analyzing this compound’s efficacy in preclinical studies?
Answer:
- Descriptive Statistics : Mean ± SEM for dose-response curves.
- Inferential Tests :
- Student’s t-test (two-group comparisons).
- One-way ANOVA (multiple doses).
- Survival Analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy.
- Software : GraphPad Prism or R for reproducibility .
Advanced: What experimental frameworks validate this compound’s selectivity against off-target receptors?
Answer:
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target-deficient cells .
Basic: How should researchers document and present raw data for this compound studies to ensure reproducibility?
Answer:
- Data Tables : Include metadata (e.g., batch number, solvent used).
- Appendix Storage : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
- Standardization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite protocols from repositories like protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
